molecular formula C22H28O8 B12768863 (-)-Panepophenanthrin CAS No. 795312-85-5

(-)-Panepophenanthrin

Cat. No.: B12768863
CAS No.: 795312-85-5
M. Wt: 420.5 g/mol
InChI Key: WQBRQZUREPTGLI-FVNIXRCTSA-N
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Description

(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:

    Oxidation: of phenanthrene to form phenanthrenequinone.

    Cyclization: reactions to introduce additional rings or functional groups.

    Reduction: and to achieve the desired stereochemistry and functional groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.

    Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry:

    Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Activity: It has been investigated for its potential antioxidant properties.

Medicine:

    Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

Industry:

    Pharmaceuticals: Its derivatives are being explored for potential use in drug development.

    Agriculture: It may be used in the development of new agrochemicals.

Mechanism of Action

The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:

    Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.

    Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.

    Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

    Phenanthrene: The parent compound of (-)-Panepophenanthrin.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

    Other phenanthrene derivatives: Compounds with similar structures but different functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.

Properties

CAS No.

795312-85-5

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one

InChI

InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1

InChI Key

WQBRQZUREPTGLI-FVNIXRCTSA-N

Isomeric SMILES

CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C

Canonical SMILES

CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C

Origin of Product

United States

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